2-Fluoro-3-methyl-5-(tributylstannyl)pyridine
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Overview
Description
2-Fluoro-3-methyl-5-(tributylstannyl)pyridine is an organometallic compound with the molecular formula C18H32FNSn and a molecular weight of 400.16 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a tributylstannyl group attached to a pyridine ring. It is commonly used in organic synthesis, particularly in Stille cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine typically involves the stannylation of a fluorinated pyridine derivative. One common method is the reaction of 2-fluoro-3-methylpyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methyl-5-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other groups through nucleophilic substitution reactions.
Coupling Reactions: It is widely used in Stille cross-coupling reactions, where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used as catalysts in coupling reactions.
Bases: Bases such as sodium hydride or potassium tert-butoxide are used to deprotonate the starting materials and facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. In Stille coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Fluoro-3-methyl-5-(tributylstannyl)pyridine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine in chemical reactions involves the formation of a palladium-stannane complex in the presence of a palladium catalyst. This complex undergoes oxidative addition with an organic halide, followed by transmetalation and reductive elimination steps to form the desired coupling product . The molecular targets and pathways involved in its reactions are primarily related to the catalytic cycle of palladium-catalyzed cross-coupling reactions.
Comparison with Similar Compounds
2-Fluoro-3-methyl-5-(tributylstannyl)pyridine can be compared with other similar compounds, such as:
2-Fluoro-4-methyl-5-(tributylstannyl)pyridine: Similar structure but with the methyl group at the 4-position.
3-Fluoro-5-(tributylstannyl)pyridine: Lacks the methyl group, which can affect its reactivity and applications.
2-Chloro-3-fluoro-5-(tributylstannyl)pyridine: Contains a chlorine atom instead of a methyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for particular synthetic applications.
Properties
IUPAC Name |
tributyl-(6-fluoro-5-methylpyridin-3-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN.3C4H9.Sn/c1-5-3-2-4-8-6(5)7;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUAKCLDWVTFDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C(=C1)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32FNSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586033 |
Source
|
Record name | 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405556-98-1 |
Source
|
Record name | 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405556-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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